1,4-Piperazinedicarbothioic acid
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Overview
Description
1,4-Piperazinedicarbothioic acid is an organic compound with the molecular formula C6H10N2O2S2. It is a derivative of piperazine, a six-membered heterocyclic compound containing two nitrogen atoms at opposite positions in the ring. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Piperazinedicarbothioic acid can be synthesized through several methods. One common approach involves the reaction of piperazine with carbon disulfide in the presence of a base, such as sodium hydroxide, to form the corresponding dithiocarbamate. This intermediate is then oxidized to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process typically includes the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
1,4-Piperazinedicarbothioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
1,4-Piperazinedicarbothioic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,4-Piperazinedicarbothioic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1,4-Piperazinedicarbothioic acid can be compared with other similar compounds, such as:
Piperazine: The parent compound, which lacks the thioic acid groups.
1,4-Dihydropyridine: Another heterocyclic compound with different functional groups.
4-(2-Hydroxyethyl)piperazine-1-carbodithioic acid: A derivative with additional hydroxyethyl groups.
Uniqueness
This compound is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
749815-45-0 |
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Molecular Formula |
C6H10N2O2S2 |
Molecular Weight |
206.3 g/mol |
IUPAC Name |
piperazine-1,4-dicarbothioic S-acid |
InChI |
InChI=1S/C6H10N2O2S2/c9-5(11)7-1-2-8(4-3-7)6(10)12/h1-4H2,(H,9,11)(H,10,12) |
InChI Key |
DAYTXJHPNKUCNA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)S)C(=O)S |
Origin of Product |
United States |
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